molecular formula C12H10FNO3 B3002143 (8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid CAS No. 1083197-24-3

(8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid

Cat. No. B3002143
CAS RN: 1083197-24-3
M. Wt: 235.214
InChI Key: RMGLUPAUJQLCCM-UHFFFAOYSA-N
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Description

(8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid, also known as FOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FOA is a quinolone derivative that exhibits antibacterial, antifungal, and antitumor properties.

Scientific Research Applications

Antibacterial Agents

Substituted 4-oxoquinoline-3-carboxylic acids with a methyl group at the 8-position, including compounds similar to (8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid, have been synthesized and tested for antibacterial activity. These compounds have demonstrated significant effectiveness against both gram-positive and gram-negative bacteria, including challenging strains like Pseudomonas aeruginosa (Miyamoto et al., 1990).

Fluorophore Application

An interesting application of similar compounds is in the field of biomedical analysis as fluorescent labeling reagents. Compounds like 6-Methoxy-4-quinolone, an oxidation product of related compounds, have shown strong fluorescence in various pH conditions and are stable against light and heat, making them suitable for labeling and detection in biomedical contexts (Hirano et al., 2004).

HIV-1 Replication Inhibition

Derivatives of quinoline-3-carboxylic acids have been identified as potent inhibitors of human immunodeficiency virus type 1 (HIV-1) transcription. These compounds exhibit effectiveness in inhibiting HIV-1 replication and cytokine production, suggesting their potential utility in HIV-1 treatment (Baba et al., 1998).

Novel Antibacterial Synthesis

Further research has focused on the synthesis of novel quinolonecarboxylic acids, including those with 7-substituted groups, demonstrating varied antibacterial activities. These studies contribute to the development of new antibacterial agents with potentially improved efficacy (Cooper et al., 1990).

properties

IUPAC Name

2-(8-fluoro-2-methyl-4-oxoquinolin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-7-5-10(15)8-3-2-4-9(13)12(8)14(7)6-11(16)17/h2-5H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGLUPAUJQLCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1CC(=O)O)C(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid

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